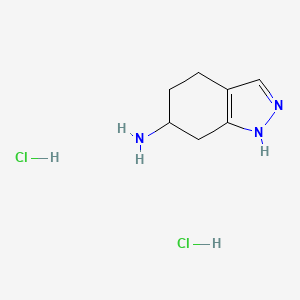

4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride

Description

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazol-6-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c8-6-2-1-5-4-9-10-7(5)3-6;;/h4,6H,1-3,8H2,(H,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFMBFYWCUCJBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)NN=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with suitable diketones or keto acids. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert it into more reduced forms, such as hydrazine derivatives.

Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted indazole derivatives .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Molecular Formula : C7H13Cl2N3

CAS Number : 74197-17-4

IUPAC Name : 4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride

The compound functions primarily through interactions with various molecular targets, including enzymes and receptors. Its structural characteristics enable it to form covalent bonds with target proteins, influencing their activity. Notably, derivatives of this compound have shown anti-inflammatory and anticancer properties by modulating signaling pathways involved in disease progression .

Medicinal Chemistry

The compound has been studied for its potential as an anticancer agent . Research indicates that certain derivatives inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, compounds derived from this indazole have exhibited IC50 values below 4.1 nM against FGFR1 and FGFR2 . Additionally, studies have demonstrated its ability to induce apoptosis in cancer cell lines such as K562 with a concentration-dependent effect .

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory properties of this compound derivatives. In a carrageenan-induced edema model in rats, certain derivatives exhibited significant anti-inflammatory activity with an effective dose (ED50) as low as 3.5 mg/kg . This suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. In vitro studies revealed varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Some derivatives showed zones of inhibition comparable to standard antibiotics like penicillin .

Data Table: Summary of Biological Activities

| Activity Type | Target | IC50/ED50 Values | References |

|---|---|---|---|

| Anticancer | FGFR1/FGFR2 | < 4.1 nM | |

| Anti-inflammatory | Carrageenan-induced edema | ED50 = 3.5 mg/kg | |

| Antimicrobial | Staphylococcus aureus | Comparable to penicillin |

Case Study 1: Anticancer Activity

A study focused on the synthesis of indazole derivatives demonstrated that one specific derivative showed promising inhibitory effects against the K562 cell line (IC50 = 5.15 µM) while exhibiting selectivity for normal cells (HEK-293, IC50 = 33.2 µM). The compound affected apoptosis pathways by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway .

Case Study 2: Anti-inflammatory Effects

Another investigation into the anti-inflammatory effects of tetrahydroindazole derivatives found that they significantly reduced inflammation in a rat model. The most potent compound demonstrated an ED50 value indicating strong efficacy in reducing edema .

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride with structurally or functionally related compounds:

Key Comparisons

Solubility and Stability :

- The dihydrochloride salt of the target compound improves its aqueous solubility compared to freebase analogs (e.g., benzimidazolamine). This property is shared with pramipexole dihydrochloride, which is formulated for oral bioavailability.

- Azoamidine dihydrochlorides () similarly leverage the dihydrochloride group for enhanced stability in aqueous solutions.

Pharmacological Potential: Unlike pramipexole dihydrochloride, which has well-documented dopamine receptor agonism, the target compound lacks published pharmacological data.

Synthetic Accessibility :

- The target compound and its analogs (e.g., ) are listed as discontinued in commercial catalogs (), limiting accessibility. In contrast, benzimidazolamine derivatives are more synthetically tractable, as shown in via tin(II) chloride reduction.

Data Table: Predicted Physicochemical Properties

| Property | This compound | Pramipexole dihydrochloride | Benzimidazolamine |

|---|---|---|---|

| Molecular Weight | 225.11 g/mol | 302.27 g/mol | 133.15 g/mol |

| LogP (Predicted) | ~1.2 (moderate lipophilicity) | 0.98 | 1.5 |

| Water Solubility | High (dihydrochloride salt) | High (dihydrochloride salt) | Low (freebase) |

| Synthetic Yield | Not reported | Industrially optimized | 78% () |

Biological Activity

4,5,6,7-Tetrahydro-2H-indazol-6-amine dihydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound is structurally characterized by its indazole core and has been explored for various therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

The biochemical properties of this compound are still under investigation. However, it is known to interact with various enzymes and proteins, influencing cellular processes such as signaling pathways and gene expression. The compound's mechanism of action often involves binding to specific molecular targets and modulating their activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially making it useful in treating infections.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, which could have implications for treating chronic inflammatory diseases.

- Inhibition of Human Neutrophil Elastase (HNE) : HNE is a serine protease involved in inflammatory responses. Compounds derived from the indazole scaffold have shown potent inhibitory effects on HNE with Ki values in the low nanomolar range (6–35 nM) .

Research Findings and Case Studies

Several studies have provided insights into the biological activity of this compound:

- Synthesis and Evaluation : A study synthesized various indazole derivatives and evaluated their biological activities. The results indicated that specific substitutions on the indazole core significantly influenced their potency against targeted enzymes .

- Enzymatic Inhibition : In vitro assays demonstrated that certain derivatives exhibited strong inhibition against fibroblast growth factor receptors (FGFRs), with IC50 values as low as 2.0 nM . This suggests potential applications in cancer therapy.

- Cellular Effects : The compound's impact on cellular processes was assessed using various cell lines. It was found to affect cell proliferation and apoptosis through modulation of signaling pathways .

Comparative Analysis

To better understand the unique properties of this compound compared to related compounds, a comparison table is provided below:

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with a tetracyclic indazole precursor. A modified approach inspired by hexafluorobenzene derivatization (e.g., via catalytic hydrogenation or reductive amination) can yield the core structure . Post-synthesis, purification via column chromatography (using silica gel and gradient elution with methanol/dichloromethane) is critical to isolate the dihydrochloride salt. Confirm purity using TLC (Rf ~0.3 in 10% MeOH/CH2Cl2) and elemental analysis (C, H, N within ±0.4% theoretical values).

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond angles and confirm protonation states .

- NMR spectroscopy : Compare 1H/13C-NMR data (e.g., δ ~2.8–3.2 ppm for NH2 protons in D2O) with predicted spectra from computational tools like ACD/Labs.

- Mass spectrometry : ESI-MS in positive ion mode should show [M+H]+ at m/z 168.1 (theoretical). Predicted collision cross-section (CCS) values (e.g., 131.8 Ų for [M+H]+) from ion mobility spectrometry can further validate structural features .

Q. What analytical techniques are optimal for assessing purity and stability?

- Methodological Answer :

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (95:5 to 50:50 gradient over 20 min) and UV detection at 254 nm. Retention time (~8–10 min) should align with standards.

- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) via LC-MS. Hydrolysis of the dihydrochloride salt in aqueous buffers (pH 7.4) may require stabilization with antioxidants (e.g., 0.1% ascorbic acid) .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with dopamine receptors?

- Methodological Answer :

- Radioligand binding assays : Use [3H]spiperone as a competitive ligand for D2/D3 receptors. Incubate membranes from transfected HEK293 cells (expressing human D2/D3 receptors) with test compound (0.1 nM–10 µM). Calculate Ki values using Cheng-Prusoff equation .

- Functional assays : Measure cAMP inhibition (D2 receptor-mediated) via ELISA. EC50 values <100 nM suggest high potency, but discrepancies between binding and functional data may indicate biased signaling .

Q. What computational strategies predict the compound’s binding modes and pharmacokinetics?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with D2 receptor crystal structure (PDB: 6CM4). Prioritize poses with hydrogen bonds to Asp114 and hydrophobic interactions with Phe389 .

- ADME prediction : SwissADME calculates logP (~1.2) and solubility (~10 mg/mL). Contrast with experimental solubility (e.g., 8.5 mg/mL in PBS) to identify formulation challenges .

Q. How should researchers resolve contradictions between crystallographic and computational structural data?

- Methodological Answer :

- Multi-method validation : If SHELX-refined X-ray data (e.g., bond length N6-C7 = 1.48 Å) conflicts with DFT-optimized geometries (1.45 Å), re-evaluate protonation states using pH-adjusted DFT calculations .

- Dynamic simulations : Run 100-ns MD simulations (AMBER) to assess conformational stability. RMSD >2 Å suggests flexible regions requiring experimental re-examination (e.g., 2D NOESY for spatial proximity) .

Q. What strategies mitigate variability in pharmacokinetic studies (e.g., bioavailability)?

- Methodological Answer :

- Solubility enhancement : Use cyclodextrin complexes (e.g., HP-β-CD) to increase aqueous solubility by 3–5 fold. Validate via phase-solubility diagrams .

- Plasma stability assays : Incubate compound (1 µM) in rat plasma (37°C, 2 hr). >80% remaining indicates metabolic stability; <50% suggests need for prodrug derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.